
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate
Descripción general
Descripción
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11BrClN3O2 and its molecular weight is 392.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
A study by Hafez, El-Gazzar, and Al-Hussain (2016) presented the synthesis of novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing promising antimicrobial and higher anticancer activities compared to the reference drug doxorubicin. This research emphasizes the potential of such compounds in developing effective treatments against various microbial infections and cancer types (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).
Imaging Agents for Neuroinflammation
Wang et al. (2018) focused on synthesizing a novel compound for potential use as a PET imaging agent targeting IRAK4 enzyme in neuroinflammation. Their work demonstrates the intricate chemical synthesis processes and the promise of such compounds in enhancing diagnostic capabilities for neuroinflammatory conditions (Xiaohong Wang, Wenzhi Xu, Caihong Miao, et al., 2018).
Molecular Docking and Biological Activity
Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking of new oxazole clubbed pyridyl-pyrazolines, investigating their anticancer and antimicrobial efficacy. Their study contributes to understanding the structural basis for biological activity, potentially leading to the development of new therapeutic agents (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Crystal Structure Analysis
Kumarasinghe, Hruby, and Nichol (2009) detailed the crystal structure analysis of similar pyrazole compounds, highlighting the importance of such studies in accurately determining the molecular configuration and potential for forming stable crystal structures. This foundational work supports drug design and synthesis by providing critical insights into molecular interactions (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Antioxidant Activity
Gaffer, Abdel-fattah, Etman, and Abdel‐Latif (2017) synthesized thiazolyl–pyrazolone derivatives, evaluating their antioxidant activity. This research underlines the potential therapeutic benefits of such compounds in combating oxidative stress-related diseases (H. Gaffer, S. Abdel-fattah, H. Etman, E. Abdel‐Latif, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O2/c1-23-16(22)12-9-20-21(14-7-6-10(17)8-19-14)15(12)11-4-2-3-5-13(11)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUIBDOFCKXMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674955 | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-70-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


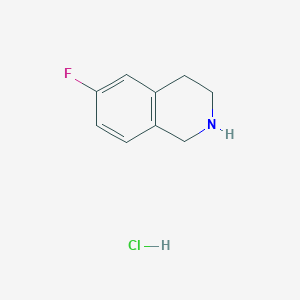



![2-(2-Methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1462832.png)
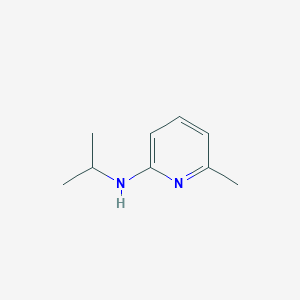
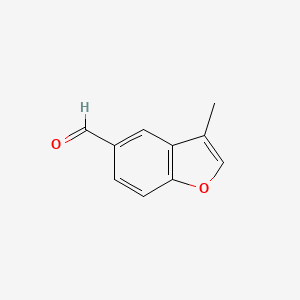
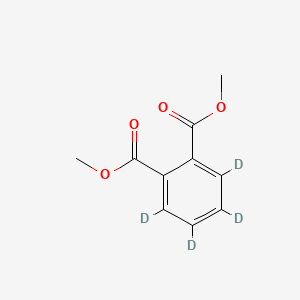
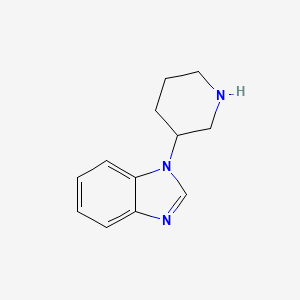
![2,8-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1462838.png)


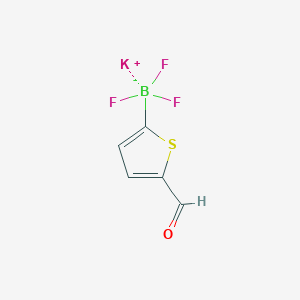
![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
